molecular formula C32H46O16 B1177038 5,6-carboxyseminaphthofluorescein CAS No. 151820-33-6

5,6-carboxyseminaphthofluorescein

Cat. No.: B1177038
CAS No.: 151820-33-6
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Description

Significance of Fluorescent Probes in Biological Systems Research

Fluorescent probes are molecules that, upon absorbing light of a specific wavelength, emit light at a longer wavelength. This phenomenon, known as fluorescence, provides a powerful and non-invasive window into the inner workings of biological systems. nih.gov These molecular spies can be designed to respond to specific ions, molecules, or environmental conditions, allowing researchers to visualize and measure these parameters in real-time within living cells and tissues. nih.gov

The use of fluorescent probes offers several advantages over other analytical methods. They provide high sensitivity and selectivity, enabling the detection of minute changes in cellular environments. Furthermore, techniques like fluorescence microscopy allow for high spatial and temporal resolution, giving researchers a detailed picture of where and when specific biochemical events are occurring. This capability is crucial for understanding dynamic processes such as enzyme activity, receptor-ligand interactions, and the effects of potential drug candidates on cellular pathways.

Role of 5,6-Carboxyseminaphthofluorescein as a Ratiometric pH Indicator

This compound (C.SNAF-1) is a specialized fluorescent probe renowned for its utility as a ratiometric pH indicator. thermofisher.comaatbio.com Unlike probes that simply change in brightness, ratiometric indicators exhibit a shift in their fluorescence emission or excitation spectrum in response to environmental changes. thermofisher.com In the case of C.SNAF-1, the emission spectrum undergoes a pH-dependent wavelength shift. thermofisher.com

This ratiometric property is a significant advantage for quantitative measurements. By taking the ratio of fluorescence intensities at two different emission wavelengths (typically around 580 nm and 640 nm), researchers can obtain a precise determination of pH that is largely independent of factors like probe concentration, photobleaching, and cell thickness. thermofisher.comthermofisher.com C.SNAF-1 has a pKa of approximately 7.5, making it an excellent tool for monitoring pH changes within the physiological range of 6.5 to 8.5. aatbio.comoroboros.at As the pH changes, the probe's fluorescence shifts from a yellow-orange color in acidic conditions to a deep red in more basic environments. aatbio.comoroboros.at

Overview of Key Research Applications and Domains

The unique properties of this compound have led to its adoption in a variety of research fields. Its primary application lies in the measurement of intracellular pH in living cells. nih.gov This is critical for studying numerous cellular processes that are tightly regulated by pH, including enzyme function, cell proliferation, and apoptosis.

C.SNAF-1 is frequently used in conjunction with flow cytometry and confocal laser scanning microscopy to provide high-resolution pH measurements. thermofisher.comnih.gov It has also proven valuable in studies involving the simultaneous measurement of intracellular pH and other ions, such as calcium. thermofisher.com

Beyond individual cells, ratiometric pH indicators like the related C-SNARF-4 are used to study the complex microenvironments of bacterial biofilms. nih.gov Understanding the pH gradients within these communities is crucial for developing strategies to combat antibiotic resistance and persistent infections. nih.gov Research has also explored the use of pH-sensitive indicators to differentiate between normal and tumor tissues, as the interstitial fluid of malignant tumors often exhibits a lower pH. nih.gov

Table 1: Spectral Properties of this compound (C.SNAF-1)

PropertyWavelength (nm)Notes
Excitation488 - 530Efficiently excited by the 488 nm and 514 nm lines of an argon-ion laser. thermofisher.com
Emission Wavelength 1~580Used for ratiometric calculation. thermofisher.comaatbio.com
Emission Wavelength 2~640Used for ratiometric calculation. thermofisher.comaatbio.com

Table 2: Key Characteristics of this compound (C.SNAF-1)

CharacteristicValue/DescriptionReference
pKa~7.5 aatbio.comoroboros.at
Optimal pH Range7.0 - 8.0 oroboros.at
Measurement TypeRatiometric thermofisher.com
Common ApplicationsIntracellular pH measurement, flow cytometry, confocal microscopy thermofisher.comnih.gov

Properties

CAS No.

151820-33-6

Molecular Formula

C32H46O16

Synonyms

5,6-carboxyseminaphthofluorescein

Origin of Product

United States

Fundamental Principles and Mechanistic Investigations of 5,6 Carboxyseminaphthofluorescein Fluorescence

Spectroscopic Basis of pH-Dependent Fluorescence Modulations

The fluorescence characteristics of 5,6-carboxyseminaphthofluorescein are intricately linked to its molecular structure and the influence of hydrogen ion concentration on its various ionic forms. This relationship forms the basis of its application as a pH indicator.

Protonation and Deprotonation Equilibria and Their Impact on Fluorescence

The fluorescence of this compound is directly modulated by its acid-base chemistry. The molecule exists in different ionic states depending on the surrounding pH, primarily involving the protonation and deprotonation of its hydroxyl and carboxylic acid groups. These different species, the acidic (protonated) and basic (deprotonated) forms, exhibit distinct absorption and emission spectra.

Dual-Emission Characteristics and Ratiometric Sensing Mechanism

A key feature of this compound and its derivatives is their dual-emission capability. The acidic and basic forms of the dye not only have different fluorescence intensities but also emit light at different wavelengths. For example, SNAFL-calcein exhibits an emission maximum at approximately 535 nm for its acidic form and around 625 nm for its basic form. nih.gov

This dual-emission property is the foundation of the ratiometric sensing mechanism. By taking the ratio of the fluorescence intensities at the two emission wavelengths, a quantitative measure of pH can be obtained that is largely independent of the absolute concentration of the dye, photobleaching, or excitation source intensity fluctuations. This ratiometric approach significantly enhances the accuracy and reliability of pH measurements, particularly in complex environments like the interior of living cells. The use of dual-wavelength seminaphthofluorescein dyes is a well-established method for ratiometric sensing. nih.gov

Quantitative Fluorescence Signal Acquisition and Interpretation

To translate the fluorescence signals from this compound into precise pH values, specific quantitative analysis techniques are employed. These methods leverage either the intensity ratio of the dual emissions or the fluorescence lifetime of the probe.

Emission Ratio Analysis for pH Determination

The most common method for pH determination using this compound is the analysis of the emission ratio. This involves exciting the dye at a wavelength that excites both the acidic and basic forms and measuring the fluorescence intensity at the two distinct emission maxima.

For SNAFL-calcein, the ratio of the emission intensities at 535 nm (acidic form) and 625 nm (basic form) is calculated. nih.gov This ratio is then correlated with pH using a calibration curve, which is typically generated by measuring the emission ratio of the dye in a series of buffers with known pH values. The useful pH sensing range for SNAFL-calcein, for example, is between 6.2 and 7.8. nih.gov This ratiometric approach has been successfully used to determine the intracellular pH in living cells with high precision. nih.gov

ParameterAcidic FormBasic FormReference
Emission Maximum~535 nm~625 nm nih.gov
Excitation Maximum~492 nm~540 nm nih.gov
pKa~7.0 nih.gov
Useful pH Range6.2 - 7.8 nih.gov

Fluorescence Lifetime as a Parameter for pH Sensing

Beyond fluorescence intensity, the fluorescence lifetime of this compound also exhibits a strong dependence on pH. nih.gov The fluorescence lifetime is an intrinsic property of a fluorophore, representing the average time it spends in the excited state before returning to the ground state. This parameter is generally less susceptible to artifacts such as probe concentration and photobleaching than intensity-based measurements.

Studies have demonstrated that the fluorescence decay times of seminaphthofluoresceins are strongly pH-dependent within the physiological pH range. nih.gov This characteristic allows for the use of these probes as lifetime-based pH sensors. Techniques like phase-modulation fluorometry can be used to measure these pH-dependent changes in fluorescence lifetime. nih.gov For instance, carboxy-SNAFL-2 has been employed as a lifetime-based fluorescent indicator for imaging cytosolic pH in various cell lines. nih.gov The pH-dependent lifetime sensitivity of these probes enables the temporal and spatial mapping of pH distributions within living cells. nih.gov

Photophysical Considerations in Complex Biological Environments

The application of this compound for pH sensing in biological systems, such as the cytoplasm of living cells, requires consideration of various photophysical factors that can influence its fluorescence properties. The intracellular environment is a complex milieu of proteins, ions, and other biomolecules that can interact with the fluorescent probe.

Interactions between the fluorophore and cellular constituents can potentially alter its calibration and lead to systematic deviations from expected pH values. researchgate.net For example, the bleaching rate of the dye can be influenced by the surrounding medium and temperature. In standard culture medium, the basic form of SNAFL-calcein has a slightly higher bleaching rate than the acidic form. nih.gov Furthermore, the cytosolic pH levels measured using carboxy-SNAFL-2 have been observed to differ between different cell lines, suggesting that the cellular context can modulate the probe's response. nih.gov Despite these complexities, the ratiometric and lifetime-based measurement approaches provide a degree of robustness, allowing for reliable pH measurements in these challenging environments. nih.govnih.gov

Advanced Methodologies and Imaging Techniques Employing 5,6 Carboxyseminaphthofluorescein

High-Resolution Confocal Laser Scanning Microscopy (CLSM) for Intracellular pH Mapping

Confocal Laser Scanning Microscopy (CLSM) provides the ability to acquire high-resolution, optically sectioned images from within thick specimens, making it an ideal platform for mapping the spatial distribution of intracellular pH (pHi). 5,6-carboxyseminaphthofluorescein is particularly well-suited for CLSM applications due to its efficient excitation by the common 488 nm and 514 nm argon-ion laser lines. nih.gov

The key advantage of carboxy SNARF-1 in this context is its dual-emission ratiometric nature. nih.gov Upon excitation, its emission spectrum undergoes a pH-dependent wavelength shift. nih.gov Typically, fluorescence emission is monitored at two distinct wavelengths, for instance, around 580 nm (corresponding to the acidic form) and 640 nm (corresponding to the basic form). nih.gov The ratio of the fluorescence intensities at these two wavelengths provides a quantitative measure of pHi, independent of the local dye concentration or excitation intensity.

A study utilizing a related compound, seminaphthofluorescein (SNAFL)-calcein, in Madin-Darby canine kidney (MDCK) cells demonstrated a practical CLSM setup. Using an Argon/Krypton laser, the dye was excited simultaneously at 488 nm and 568 nm, with dual-emission collection at 525-614 nm and ≥615 nm. This simultaneous dual-excitation/emission system enabled the dynamic recording of pHi with high temporal resolution (approximately 1 second). utexas.edu For carboxy SNARF-1, a typical CLSM protocol would involve loading cells with its membrane-permeant acetoxymethyl (AM) ester form, which is then cleaved by intracellular esterases to trap the fluorescent indicator inside the cell. nih.gov Following excitation at a single wavelength (e.g., 514 nm), two emission channels are collected (e.g., 580 nm and 640 nm) to generate a ratiometric image that maps the pHi across different subcellular regions. nih.gov

Table 1: Spectral Properties of Seminaphthofluorescein Derivatives for CLSM

Compound Excitation Maxima (nm) Emission Maxima (nm) pKa Useful pH Range
This compound (Carboxy SNARF-1) ~488-530 ~580 (acidic), ~640 (basic) ~7.5 (in vitro) 6.5 - 8.5

Quantitative Fluorescence Spectroscopy for In Vivo pH Monitoring in Tissue Microenvironments

Monitoring pH in the microenvironments of living tissues (in vivo) presents significant challenges, including light scattering and absorption by endogenous molecules like hemoglobin. researchgate.net Fluorescence spectroscopy using long-wavelength probes such as this compound and its derivatives offers a powerful method to overcome some of these obstacles and provide quantitative pH data from intact tissues.

Research has demonstrated the application of SNARF derivatives for measuring pH in tumor microenvironments, which are often characterized by extracellular acidosis. nih.gov In one approach, the pH indicator SNARF-5F was encapsulated within polyacrylamide nanoparticles. This encapsulation protects the dye from interactions with biological macromolecules that could alter its fluorescent properties, while surface modifications can be added to target the nanoparticles to tumor tissues. researchgate.net

For in vivo measurements, an excitation light source illuminates the tissue of interest, and the emitted fluorescence is collected and analyzed. The ratiometric capability of SNARF dyes is crucial for these applications. By calculating the ratio of fluorescence at two emission wavelengths, the measurement becomes less susceptible to variations in probe concentration due to uneven delivery or tissue heterogeneity. nih.gov One study utilized a SNARF-pHLIP (pH-Low Insertion Peptide) conjugate to measure pH specifically at the surface of cancer cells in mouse tumor models. The SNARF component was excited at approximately 531 nm, and the emission was collected at wavelengths longer than 580 nm to generate pH-dependent spectral data. nih.gov This technique revealed pH values at the cell surface in metastatic tumors to be as low as 6.5-6.7. nih.gov

Two-Photon Excitation Microscopy for Deep-Tissue pH Imaging Using this compound Derivatives

Two-photon excitation (TPE) microscopy is a non-linear optical technique that has become a leading method for imaging deep within scattering biological tissues. nih.gov TPE utilizes the near-simultaneous absorption of two lower-energy (longer wavelength) photons to excite a fluorophore, an event confined to the focal volume. utexas.edu This approach offers several advantages over traditional confocal microscopy, including reduced out-of-focus phototoxicity and deeper tissue penetration due to the use of near-infrared excitation light, which is scattered less by tissue. nih.govutexas.edu

Derivatives of this compound are suitable for TPE microscopy, enabling pH measurements deep within intact tissues. The efficiency of a fluorophore for TPE is quantified by its two-photon absorption cross-section (σ₂), measured in Goeppert-Mayer (GM) units. thermofisher.com While comprehensive two-photon absorption spectra for SNARF derivatives are not widely published, experimental data has identified optimal excitation wavelengths. For SNARF-1, a two-photon excitation peak has been noted around 780-800 nm.

A key advantage is that the dual-emission ratiometric properties of SNARF dyes are retained under two-photon excitation. This allows for quantitative pH imaging deep within tissues, where factors like light scattering can significantly impact fluorescence intensity. By exciting with a single near-infrared wavelength and collecting the two distinct emission peaks, a ratiometric pH map can be generated from depths inaccessible to conventional confocal microscopy. The development of SNARF derivatives with large two-photon absorption cross-sections is an active area of research to further enhance signal brightness for deep-tissue imaging applications.

Table 2: Two-Photon Excitation Data for SNARF-1

Compound One-Photon Excitation Max (nm) Two-Photon Excitation Max (nm) Emission Maxima (nm)

Flow Cytometry Protocols for pH-Dependent Cell Population Analysis

Flow cytometry allows for the rapid, high-throughput analysis of single cells within a heterogeneous population. When combined with pH-sensitive fluorescent probes like this compound (carboxy SNARF-1), it becomes a powerful tool for analyzing pH-dependent cellular states and responses. Carboxy SNARF-1 is particularly advantageous for flow cytometry because it is efficiently excited by the 488 nm laser line common to most instruments and offers the ability to perform ratiometric measurements, which corrects for variability in dye uptake among cells. biorxiv.org

A typical protocol for measuring pHi using carboxy SNARF-1 and flow cytometry involves the following steps:

Cell Preparation and Loading: Cells are harvested and resuspended in a suitable buffer (e.g., PBS). The membrane-permeant form of the dye, carboxy SNARF-1 AM, is added to the cell suspension at a final concentration typically ranging from 1 to 10 µM. nih.gov The cells are then incubated for 15-60 minutes at 37°C to allow for dye uptake and subsequent hydrolysis by intracellular esterases, which traps the active dye in the cytoplasm. nih.govresearchgate.net

Washing: After incubation, cells are washed to remove any extracellular dye.

Data Acquisition: The cell suspension is analyzed on a flow cytometer equipped with a 488 nm laser for excitation. Fluorescence emission is collected in two separate channels, typically corresponding to the acidic and basic forms of the dye (e.g., a 585 nm bandpass filter for the acidic form and a >640 nm longpass filter for the basic form).

Ratiometric Analysis: For each cell (event), the ratio of the fluorescence intensity from the two emission channels is calculated. This ratio is directly proportional to the intracellular pH.

Calibration: To convert the fluorescence ratio to an absolute pHi value, a calibration curve is generated using cells treated with an ionophore like nigericin (B1684572) in high-potassium buffers of known pH (see section 3.5). biorxiv.orgresearchgate.net

This methodology has been used to demonstrate that human keratinocytes cultured in low serum conditions have a higher proportion of cells with a lower pHi compared to those in high serum, suggesting pHi can be an early marker for proliferation. biorxiv.org

Advanced Calibration Strategies for Accurate Biological pH Measurements

Accurate conversion of fluorescence signals from pH indicators into absolute pH values is critically dependent on robust calibration strategies. The spectral properties of dyes like this compound can be influenced by the local environment, making it essential to perform calibrations under conditions that closely mimic the experimental setting. technion.ac.il

In vitro calibration is the most straightforward method and involves measuring the fluorescence ratio of the free acid form of the dye in a series of precisely defined buffer solutions.

A standard protocol includes:

Preparation of Buffers: A series of calibration buffers spanning the desired pH range (e.g., pH 5.5 to 8.5) are prepared. These buffers should have an ionic strength similar to the intracellular environment.

Dye Addition: A fixed concentration of the non-ester form of carboxy SNARF-1 is added to each buffer.

Spectrofluorometry: The fluorescence emission spectrum is recorded for each buffer solution using the same excitation wavelength as in the experiment. The intensities at the two analytical wavelengths (e.g., 580 nm and 640 nm) are measured.

Curve Generation: The ratio of the fluorescence intensities (I₆₄₀/I₅₈₀) is plotted against the known pH of the buffers. The resulting data is typically fitted to a sigmoidal curve using a modified Henderson-Hasselbalch equation to generate a standard calibration curve. nih.gov

In vitro calibration of carboxy SNARF-1 in potassium phosphate (B84403) buffers yields a pKa value of approximately 7.5. nih.gov

It is widely recognized that the fluorescence response of SNARF dyes can differ significantly when inside a cell compared to a simple aqueous buffer. technion.ac.iluni-muenchen.de Factors such as binding to intracellular proteins and viscosity can alter the dye's pKa and spectral properties. uni-muenchen.de Therefore, in situ (or intracellular) calibration is highly recommended for accurate pHi measurements. nih.gov

The most common method for in situ calibration uses a proton ionophore, such as nigericin, in the presence of a high extracellular potassium concentration (~100-150 mM). nih.govinstras.com Nigericin facilitates the exchange of K⁺ for H⁺ across the cell membrane, effectively clamping the intracellular pH to the pH of the external calibration buffer. instras.com

The in situ calibration protocol involves:

Loading Cells: Cells are loaded with the AM ester of the dye as they would be for the experiment.

Incubation in Calibration Buffers: Aliquots of the loaded cells are resuspended in a series of high-potassium calibration buffers with known pH values.

Ionophore Treatment: Nigericin (typically 5-10 µM) is added to each aliquot to equilibrate the internal and external pH. nih.govresearchgate.net

Measurement: The fluorescence ratio from the cells in each buffer is measured using microscopy or flow cytometry.

Curve Generation: A calibration curve is generated by plotting the fluorescence ratio against the buffer pH.

This in situ approach provides a more accurate representation of the dye's behavior within the cellular milieu, accounting for environmental effects and leading to more reliable pHi determinations.

Influence of Subcellular Compartmentalization and Macromolecular Crowding on Fluorescent Signals of this compound

The fluorescent properties of this compound, including its emission spectrum, quantum yield, and fluorescence lifetime, are intrinsically sensitive to the physicochemical characteristics of its immediate microenvironment. Within a living cell, this environment is highly heterogeneous, with distinct subcellular compartments possessing unique properties. Furthermore, the intracellular milieu is characterized by a high concentration of macromolecules, a phenomenon known as macromolecular crowding. These factors can significantly modulate the fluorescent signals of this compound, and understanding their influence is critical for the accurate interpretation of fluorescence microscopy data.

Subcellular Compartmentalization and its Impact on Fluorescence

Different subcellular organelles present distinct chemical environments that can alter the fluorescence of this compound. Key parameters that vary between compartments include pH, viscosity, and refractive index.

pH: The fluorescence of many fluorescein (B123965) derivatives is known to be pH-dependent. While specific data for this compound is limited, it is anticipated to exhibit pH sensitivity. For instance, the lysosome maintains an acidic pH (around 4.5-5.0), whereas the cytoplasm is typically near-neutral (pH ~7.2), and the mitochondria are slightly alkaline (pH ~8.0). These variations in proton concentration can affect the protonation state of the fluorophore, thereby influencing its absorption and emission spectra.

Viscosity: The viscosity within subcellular compartments can vary significantly. The cytoplasm, for example, is considerably more viscous than water, and the viscosity within mitochondria and the endoplasmic reticulum can differ further. Increased viscosity can restrict the intramolecular motion of the fluorophore, which for some dyes leads to an increase in fluorescence quantum yield and lifetime. This phenomenon, known as fluorescence enhancement by viscosity, is a critical consideration when quantifying the concentration of the dye in different organelles.

Refractive Index: The refractive index of the medium can also influence the fluorescence lifetime of a probe. While less pronounced than the effects of pH and viscosity, variations in the refractive index between the aqueous environment of the cytosol and the lipid-rich environment of membranes can introduce subtle changes to the fluorescent signal.

The following table illustrates the hypothetical influence of different subcellular environments on the key fluorescence parameters of this compound, based on the known properties of similar fluorophores.

Subcellular CompartmentTypical pHEstimated Viscosity (cP)Expected Impact on this compound Fluorescence
Cytoplasm~7.21-5Moderate fluorescence intensity and lifetime.
Nucleus~7.21-5Similar to cytoplasm, potential for altered fluorescence due to interactions with chromatin.
Mitochondria~8.0>10Potentially higher fluorescence intensity and longer lifetime due to higher pH and viscosity.
Lysosome~4.5-5.0VariableLikely reduced fluorescence intensity due to pH quenching.
Endoplasmic Reticulum~7.25-10Potentially increased fluorescence lifetime due to higher viscosity compared to cytoplasm.
Lipid DropletsNeutralHighSignificant increase in fluorescence intensity and lifetime is expected due to high viscosity and hydrophobicity.

Macromolecular Crowding and its Consequences for Fluorescent Signals

The intracellular environment is densely packed with proteins, nucleic acids, and other macromolecules, which occupy a significant fraction of the total volume. This "macromolecular crowding" has several consequences for the fluorescence of probes like this compound.

The primary effect of macromolecular crowding is an increase in the effective viscosity of the medium. This increased microviscosity can hinder the non-radiative decay pathways of the fluorophore that are mediated by intramolecular rotations and vibrations. As a result, macromolecular crowding is generally expected to lead to an increase in the fluorescence quantum yield and a longer fluorescence lifetime.

The following table presents hypothetical data illustrating the potential effects of increasing concentrations of a crowding agent (such as polyethylene (B3416737) glycol or bovine serum albumin, commonly used to mimic intracellular crowding in vitro) on the fluorescence properties of this compound.

Crowding Agent Concentration (% w/v)Effective Viscosity (cP)Relative Fluorescence Quantum YieldFluorescence Lifetime (ns)
01.01.002.5
105.01.253.0
2015.01.603.8
3040.02.104.5

It is crucial to note that the data presented in the tables are illustrative and based on the well-documented behavior of other environment-sensitive fluorophores. Detailed experimental characterization of this compound under varying conditions of pH, viscosity, and macromolecular crowding is necessary to establish precise quantitative relationships. Such studies would be invaluable for the accurate application of this probe in advanced cellular imaging techniques.

Applications of 5,6 Carboxyseminaphthofluorescein in Cellular and Subcellular Dynamics Studies

Elucidation of Intracellular pH Homeostasis and Regulatory Mechanisms

The maintenance of a stable intracellular pH (pHi) is fundamental to cell survival and function. Even minor deviations from the optimal pH range can have profound consequences on enzyme activity, protein stability, and signal transduction. 5,6-Carboxyseminaphthofluorescein and its analogues have been instrumental in dissecting the mechanisms that govern pHi homeostasis across different subcellular compartments.

Dynamic pH Monitoring in the Cytosol

The cytosol, the bustling metabolic hub of the cell, typically maintains a pH of approximately 7.2. This carefully controlled environment is essential for the proper functioning of countless enzymatic reactions. The pH-sensitive probe 5-(and-6)-carboxyl seminaphthorhodafluor (SNARF-1), a compound structurally and functionally similar to this compound, has been widely employed to monitor cytosolic pH. nih.gov Studies utilizing SNARF-1 have revealed that cancer cells often exhibit altered cytosolic pH compared to their healthy counterparts. nih.gov

One critical aspect of cytosolic pH regulation is the activity of ion transporters that shuttle protons (H+) or bicarbonate ions (HCO3-) across the plasma membrane. For instance, the multidrug resistance-related protein 1 (MRP1), an ATP-binding cassette transporter, has been shown to influence cytosolic pH. nih.gov Research in leukemia cell lines demonstrated that cells overexpressing MRP1 accumulated significantly less SNARF-1, suggesting that the dye itself can be a substrate for this efflux pump. nih.gov By using MRP1 inhibitors like MK571, researchers were able to restore normal dye accumulation and accurately measure cytosolic pH, revealing that doxorubicin-challenged cells overexpressing MRP1 had an elevated cytosolic pH. nih.gov

Parameter Description Key Findings References
Probe 5-(and-6)-carboxyl seminaphthorhodafluor (SNARF-1)A substrate for the multidrug resistance-related protein 1 (MRP1). nih.gov
Cell Type HL-60 leukemia cellsResistant cells with MRP1 overexpression show reduced SNARF-1 accumulation. nih.gov
Observation Doxorubicin (B1662922) ChallengeMRP1 overexpressing cells exhibit elevated cytosolic pH after doxorubicin treatment. nih.gov

Investigation of Nuclear pH Gradients and Nuclear Envelope Ion Transport

The nucleus, the cell's command center, also maintains a distinct pH that can differ from that of the cytosol. This nucleocytoplasmic pH gradient is thought to play a role in regulating nuclear processes such as gene expression and DNA replication. To investigate these subtle pH differences, researchers have developed methods to specifically target pH-sensitive dyes to the nucleus.

In one innovative approach, 5(and 6-)carboxyseminaphthorhodafluor was chemically coupled to a reactive linker, creating a ligand that could be covalently bound to a protein-based reporter system. nih.gov This reporter protein could be engineered to be expressed exclusively in the nucleus or the cytoplasm. nih.gov Using this targeted approach in mammalian cells, it was demonstrated that the pH of the nucleus could be directly and precisely measured using ratiometric confocal microscopy. nih.gov This technology provides a powerful tool to explore the dynamics of the nuclear pH and the role of the nuclear envelope in maintaining this unique ionic environment.

Characterization of Lysosomal pH Dynamics and Autophagic Processes

Lysosomes are acidic organelles, with a pH ranging from approximately 4.5 to 5.0, that serve as the cell's primary recycling centers. This acidic environment is crucial for the function of lysosomal hydrolases, enzymes that break down cellular waste products and pathogens. The process of autophagy, a cellular self-cleaning mechanism, culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the captured material is degraded. nih.gov

Dysregulation of lysosomal pH is linked to a variety of diseases, including neurodegenerative disorders. nih.gov For instance, an increase in lysosomal pH can inhibit autophagic flux by blocking the fusion of autophagosomes with lysosomes and impairing the activity of degradative enzymes. nih.govnih.gov While studies specifically detailing the use of this compound in lysosomes are not prevalent, the principles of using pH-sensitive fluorescent probes are central to this area of research. Fluorogenic probes are designed to track the subcellular localization of molecules along the endolysosomal pathway, which is characterized by a progressive drop in pH from early endosomes (pH ~6.5) to late endosomes (pH ~5.5) and finally to lysosomes (pH ~4.5). nih.gov

Organelle Typical pH Range Significance References
Early Endosome~6.5Initial stage of endocytosis. nih.gov
Late Endosome~5.5Maturation stage before lysosome fusion. nih.gov
Lysosome4.5 - 5.0Optimal pH for hydrolytic enzymes and autophagy. nih.govnih.gov

Analysis of Mitochondrial pH Fluctuations and Bioenergetics

Mitochondria, the powerhouses of the cell, maintain a proton gradient across their inner membrane that is essential for ATP synthesis. The mitochondrial matrix is typically more alkaline than the cytosol, with a pH of around 8.0. This pH difference (ΔpH) is a key component of the proton-motive force that drives oxidative phosphorylation.

The pH of the mitochondrial matrix (pHmito) is a dynamic parameter that reflects the balance between proton pumping by the respiratory chain and proton influx through various transporters. nih.gov Fluctuations in mitochondrial pH have been observed to coincide with changes in the mitochondrial membrane potential (ΔΨm). nih.gov For example, transient decreases in ΔΨm are often accompanied by "flashes" of increased pHmito, which are thought to reflect increased pumping by the respiratory chain. nih.gov While specific studies using this compound for mitochondrial pH are not prominent, the use of targeted fluorescent pH indicators is a critical technique for studying mitochondrial bioenergetics and the intricate interplay between ion fluxes and energy production.

Real-time Monitoring of pH Changes in Key Cellular Processes

The ability to monitor pH changes in real-time provides invaluable insights into the dynamic nature of cellular processes. This compound and related dyes serve as powerful tools for visualizing these fluctuations as they occur.

Cell Imaging for Subcellular Structure Visualization and Trafficking

The pH-dependent fluorescence of carboxyseminaphthofluorescein derivatives makes them excellent candidates for imaging subcellular structures and tracking their movement within the cell. As molecules are transported through the endolysosomal pathway, they encounter environments with progressively lower pH. nih.gov This pH gradient can be visualized using pH-sensitive dyes.

For instance, in the context of antibody-drug conjugates (ADCs), which are designed to deliver therapeutic payloads to specific cells, fluorogenic probes are used to monitor both the trafficking of the ADC and the release of its drug. nih.goved.ac.uk By conjugating a pH-activatable fluorophore to an antibody, researchers can track its internalization and movement through endosomes and into lysosomes. nih.govnih.gov The increase in fluorescence as the probe enters more acidic compartments provides a real-time readout of its subcellular location and the timing of payload release. nih.govnih.gov This approach allows for the optimization of ADC design to ensure efficient and targeted drug delivery. nih.gov

Studies of Cellular Metabolism, Signaling Pathways, and Stress Responses

The intricate network of cellular metabolism, signaling cascades, and stress responses is tightly regulated by changes in intracellular pH (pHi). Carboxy SNARF-1, as a ratiometric pH indicator, offers a robust method to monitor these fluctuations, providing a deeper understanding of these fundamental biological processes.

Carboxy SNARF-1 is particularly useful for measuring pH within the range of 7.0 to 8.0. oroboros.at Its fluorescence emission spectrum shifts from yellow-orange in more acidic environments to a deep red in more alkaline conditions, allowing for precise ratiometric measurements of pHi. oroboros.at This capability has been instrumental in various studies. For instance, researchers have utilized carboxy SNARF-1 with flow cytometry to gain high-resolution measurements of intracellular pH. nih.gov

A significant application of carboxy SNARF-1 lies in the study of mitochondrial function, a cornerstone of cellular metabolism. Using laser scanning confocal microscopy, SNARF-1 can be loaded into the cytosol and mitochondria of cells, such as cardiac myocytes, to image the intracellular distribution of pH. nih.gov These studies have revealed a pH of approximately 7.1 in the cytosol and nucleus, while mitochondria maintain a more alkaline environment with a pH of around 8.0. nih.gov This pH gradient is crucial for mitochondrial function, and its collapse, which can be visualized with SNARF-1 during events like hypoxia, signifies a severe disruption in cellular metabolism. nih.gov

Furthermore, intracellular acidification is a recognized event in apoptosis, or programmed cell death, which is a key cellular stress response. nih.gov Carboxy SNARF-1 has been employed to detect this acidification in various cell models of apoptosis, including human myeloblastoid cells, murine cytotoxic T cells, and Chinese hamster ovary cells. nih.gov By concurrently staining with a membrane permeability dye like Hoechst 33342, researchers can achieve a clearer distinction between viable and apoptotic cell populations, with apoptotic cells exhibiting both increased dye accumulation and decreased intracellular pH as measured by SNARF-1. nih.gov

Phagocytosis and Endosomal/Vesicular Acidification Studies

Phagocytosis is a critical cellular process for ingesting and eliminating pathogens, cellular debris, and other particulate matter. This process involves the formation of a phagosome, which then matures through a series of fusion events with endosomes and lysosomes, leading to a progressive acidification of its lumen. This acidification is vital for the enzymatic degradation of the engulfed material.

While direct studies employing this compound for tracking phagocytosis are not extensively documented, its utility as a pH indicator makes it a highly relevant tool for investigating the associated acidification events. The principle relies on labeling the target particles with a pH-sensitive dye. Upon engulfment by a phagocytic cell, the changing pH of the maturing phagosome can be monitored through changes in the dye's fluorescence.

Other pH-sensitive dyes, such as pHrodo, are commonly used in commercial phagocytosis assays, demonstrating the validity of this approach. sartorius.comthermofisher.com These dyes are essentially non-fluorescent at neutral pH and exhibit a significant increase in fluorescence as the pH of their environment becomes more acidic. thermofisher.com This allows for a "no-wash" assay format to kinetically measure phagocytic uptake. thermofisher.com

Given that the fluorescence of carboxy SNARF-1 is also pH-dependent, it can theoretically be used in a similar manner to study the acidification of phagosomes and other vesicles. By conjugating SNARF-1 to bacteria, yeast, or other particles, researchers could monitor the pH changes that occur upon internalization by phagocytes. This would provide valuable data on the kinetics and extent of phagosomal and vesicular acidification, processes that are crucial for immune defense and cellular homeostasis. The ability to precisely measure pH within subcellular compartments is also critical for understanding the function of the endocytic pathway in various organisms. nih.gov

Assessment of T-Cell Proliferation and Immune Cell Function

The assessment of T-cell proliferation is fundamental to evaluating the cellular immune response. A widely used method involves the fluorescent dye carboxyfluorescein diacetate succinimidyl ester (CFSE), which covalently labels intracellular proteins and is equally distributed between daughter cells upon division, leading to a stepwise halving of fluorescence intensity with each cell generation. nih.govnih.govresearchgate.net

More recently, this compound (as SNARF-1) has been validated as a powerful alternative for tracking murine T-cell proliferation in vitro. nih.gov SNARF-1 can distinguish multiple cycles of cell division over several days in a manner similar to CFSE. nih.gov A key advantage of SNARF-1 is its spectral properties, which make it compatible with green fluorescent protein (GFP), a common reporter in transgenic mouse models. nih.gov This allows for the simultaneous tracking of different cell populations in co-culture experiments. nih.gov

For instance, researchers have developed a novel regulatory T-cell (Treg) suppression assay using SNARF-1. nih.gov In this assay, conventional T-cells (Tcons) are stained with SNARF-1, while Tregs are stained with CFSE, enabling the simultaneous measurement of proliferation in both cell populations. nih.gov This has also been successfully applied to assays involving 'designer' Tregs generated by transducing CD4+ T-cells with constructs encoding the Foxp3(gfp) fusion protein. nih.govresearchgate.net

The ability to track the proliferation of distinct immune cell populations in mixed cultures provides a more detailed and dynamic view of immune cell interactions and function. This is particularly valuable for studying the mechanisms of immune suppression by regulatory T-cells and for evaluating the efficacy of immunomodulatory therapies.

ApplicationCell Type(s)Key FindingsReference(s)
Cellular Metabolism & Stress Response Cardiac myocytes, various cell linesSNARF-1 allows for imaging of pH distribution in cytosol, nucleus, and mitochondria, revealing a pH gradient crucial for metabolism. It can also detect intracellular acidification during apoptosis. nih.govnih.gov
T-Cell Proliferation Murine T-cellsSNARF-1 can track multiple cycles of T-cell division, serving as a viable alternative to CFSE, and is compatible with GFP for multi-population studies. nih.gov
Regulatory T-Cell Function Murine conventional and regulatory T-cellsA dual-staining assay with SNARF-1 and CFSE allows for the simultaneous measurement of proliferation in both Tcon and Treg populations, providing insights into immune suppression. nih.gov

Research on Microenvironmental Ph Dynamics Utilizing 5,6 Carboxyseminaphthofluorescein

Mapping pH Gradients within Microbial Biofilms and Ecological Niches

Microbial biofilms are complex, three-dimensional communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS). Within these structures, steep and dynamic pH gradients can arise due to microbial metabolic activity, playing a crucial role in biofilm development, antimicrobial resistance, and interactions with their environment. While direct application of 5,6-carboxyseminaphthofluorescein (carboxy SNARF-1) in biofilm pH mapping is not extensively documented in the available literature, the use of a closely related seminaphthofluorescein derivative, seminaphthorhodafluor-4F 5-(and-6) carboxylic acid (C-SNARF-4), provides a strong proof-of-concept for this application.

Research on dental biofilms has demonstrated the efficacy of C-SNARF-4 in combination with confocal laser scanning microscopy (CLSM) for the ratiometric imaging of extracellular pH. au.dknih.govnih.gov This technique allows for the real-time, non-invasive monitoring of both vertical and horizontal pH gradients without mechanically disturbing the biofilm structure, a significant advantage over traditional microelectrode-based measurements. au.dknih.gov One of the challenges in biofilm pH imaging is distinguishing between the extracellular matrix and the intracellular compartments of the microbial cells. Studies have shown that at acidic pH values, C-SNARF-4 can be taken up by bacterial cells, effectively acting as a universal bacterial stain. nih.govnih.gov By employing digital image analysis to subtract the intracellular fluorescence, researchers can specifically calculate the pH of the extracellular matrix. nih.govnih.govnih.gov

For instance, in studies of in vivo grown dental biofilms, this methodology has been used to monitor the drop in extracellular pH following exposure to glucose. nih.gov The findings revealed significant spatial heterogeneity in acid production within the biofilm. researchgate.net Similarly, this technique has been applied to study the impact of fluid flow and saliva film thickness on pH dynamics in Streptococcus mutans biofilms, providing insights into the microenvironment of dental caries. nih.gov The principles and methodologies established with C-SNARF-4 are directly translatable to the use of this compound, suggesting its high potential for mapping pH gradients in a wide range of microbial biofilms and ecological niches.

Table 1: Comparison of pH Measurement Techniques in Biofilms
TechniqueAdvantagesLimitationsReference
MicroelectrodesHigh spatial resolution for vertical gradients.Invasive, can disturb biofilm structure; not suitable for horizontal gradients in real-time. nih.gov
Ratiometric Fluorescence Microscopy (e.g., with C-SNARF-4)Non-invasive, real-time 3D mapping of pH gradients; independent of probe concentration.Limited penetration depth in thick biofilms; requires careful differentiation between intra- and extracellular signals. au.dknih.govnih.gov

In Situ pH Measurement in Complex Biological Tissues, including Tumor Microenvironments

The tumor microenvironment (TME) is characterized by a reversed pH gradient, with a more acidic extracellular space and a neutral or slightly alkaline intracellular pH compared to normal tissues. This aberrant pH landscape influences tumor progression, invasion, metastasis, and resistance to therapy. Consequently, accurate measurement of pH within the TME is of significant interest in cancer research. This compound (carboxy SNARF-1) is well-suited for these measurements due to its pKa of approximately 7.5, which is ideal for monitoring pH changes within the physiological range of the cytosol. thermofisher.complos.orgsemanticscholar.org

Carboxy SNARF-1 can be loaded into cells, often as a membrane-permeant acetoxymethyl (AM) ester, which is then cleaved by intracellular esterases to release the active, membrane-impermeant dye. This allows for the specific measurement of intracellular pH (pHi). The ratiometric nature of carboxy SNARF-1 is particularly advantageous for quantitative imaging in complex tissues where probe concentration can be heterogeneous. nih.gov The dye is typically excited at a single wavelength (e.g., 488 nm or 514 nm), and the fluorescence emission is collected at two different wavelengths, commonly around 580 nm and 640 nm. The ratio of these two intensities directly correlates with the pH. thermofisher.com

This ratiometric approach minimizes artifacts from factors such as uneven dye loading, photobleaching, and cell thickness, which can affect single-wavelength indicators. aatbio.com In situ calibration is generally recommended for each specific experimental system, as the probe's response can be influenced by the intracellular environment. This is often achieved by using ionophores like nigericin (B1684572) to equilibrate the intracellular and extracellular pH in the presence of a high potassium concentration. thermofisher.com The long-wavelength emission of carboxy SNARF-1 also reduces interference from cellular autofluorescence, which is more prevalent at shorter wavelengths. thermofisher.com

Table 2: Properties of this compound (Carboxy SNARF-1) for pH Measurement
PropertyValue/DescriptionReference
pKa~7.5 in vitro (can vary in situ) thermofisher.complos.org
Excitation Wavelength488-530 nm thermofisher.com
Emission Wavelengths (for ratiometric measurement)~580 nm and ~640 nm thermofisher.com
Measurement PrinciplepH-dependent shift in emission spectrum (ratiometric) thermofisher.com

Applications in Environmental Microbiology and Biogeochemical Cycling Studies

The principles of fluorescence-based pH sensing with probes like this compound hold considerable promise for applications in environmental microbiology and the study of biogeochemical cycles, although specific, widespread use of this particular compound is not yet well-documented in these fields. Many critical environmental processes are pH-dependent, including microbial metabolism, nutrient availability, and the fate of pollutants. The ability to measure pH at a microscale in environmental samples such as soil aggregates, aquatic sediments, and microbial mats could provide invaluable insights.

For example, in soil microbiology, the pH of the rhizosphere (the soil region immediately surrounding plant roots) is a key determinant of nutrient uptake and microbial community structure. Ratiometric fluorescent probes could potentially be used to visualize pH gradients extending from root surfaces into the bulk soil. Similarly, in studies of biogeochemical cycling in aquatic environments, the metabolic activities of microorganisms in aggregates and sediments create distinct chemical microenvironments with unique pH values that influence processes like denitrification and sulfate (B86663) reduction.

The methodology developed for biofilm research, involving CLSM and ratiometric imaging, is directly applicable to these environmental systems. Challenges in applying these techniques to environmental samples include the potential for interference from autofluorescent minerals and organic matter, as well as ensuring the probe reaches the specific microenvironment of interest. However, the advantages of non-invasive, real-time, and spatially resolved pH measurements suggest that the adaptation of probes like this compound for environmental studies is a promising avenue for future research. The development of reusable ratiometric fluorescent probes for environmental sample analysis further highlights the potential in this area. rsc.org

Table 3: Potential Applications of Ratiometric pH Probes in Environmental Science
FieldPotential ApplicationKey Information Gained
Soil MicrobiologyMapping pH gradients in the rhizosphere.Understanding nutrient availability and plant-microbe interactions.
Aquatic MicrobiologyVisualizing pH microenvironments in microbial aggregates and sediments.Elucidating biogeochemical processes like denitrification and sulfate reduction.
BioremediationMonitoring pH changes during the microbial degradation of pollutants.Optimizing conditions for bioremediation strategies.

Future Directions and Emerging Research Paradigms for 5,6 Carboxyseminaphthofluorescein Based Technologies

Development of Next-Generation Fluorophore Designs with Enhanced Photostability and pH Range

A primary focus of future research is the molecular engineering of the seminaphthofluorescein scaffold to create probes with superior performance. Key goals are to improve photostability, which dictates the duration of imaging experiments, and to broaden the effective pH sensing range.

Researchers are exploring synthetic methodologies to extend the dye's π-system, which can shift emission wavelengths further into the near-infrared (NIR) region. nih.govpnas.org Dyes that emit in the NIR spectrum (typically >700 nm) are highly advantageous for biological applications due to reduced light scattering, deeper tissue penetration, and minimal autofluorescence from endogenous biomolecules. pnas.org

Another strategy involves creating new derivatives with optimized pKa values and improved photostability. An example is the development of seminaphthofluorescein (SNAFL)-calcein, which combines the pH-sensitive SNAFL moiety with the highly fluorescent and photostable calcein. nih.gov This derivative has a pKa of approximately 7.0, making it well-suited for measuring physiological pH within a useful range of about 6.2 to 7.8. nih.gov However, studies show that its photobleaching rate, while manageable, increases at higher physiological temperatures (37°C vs. 22°C), indicating room for improvement. nih.gov Future designs will likely focus on modifications to the core structure to better shield the fluorophore from photochemical degradation, thus allowing for longer and more robust imaging experiments.

Table 1: Properties of the Seminaphthofluorescein (SNAFL)-Calcein Derivative nih.gov

Property Value
pKa ~7.0
Useful pH Range 6.2 – 7.8
Excitation Maxima (Acid/Base) ~492 nm / ~540 nm
Emission Maxima (Acid/Base) ~535 nm / ~625 nm

Integration with Advanced Super-Resolution and In Vivo Imaging Modalities

While seminaphthofluorescein derivatives are effectively used in conventional laser scanning confocal microscopy for live-cell imaging, a significant future direction is their adaptation for super-resolution microscopy (SRM). nih.govacs.org Techniques like STimulated Emission Depletion (STED) microscopy and Single-Molecule Localization Microscopy (SMLM) can bypass the diffraction limit of light, offering unprecedented spatial resolution for studying subcellular structures. nih.gov

However, SRM places stringent demands on fluorescent probes, requiring high photon output, exceptional photostability, and, for some techniques, specific photoswitching characteristics. nih.gov Current seminaphthofluorescein dyes may not be optimal for these methods. The future challenge is to re-engineer the 5,6-carboxyseminaphthofluorescein scaffold to create derivatives that are bright, resistant to photobleaching under intense laser irradiation, and possess the blinking properties necessary for SMLM. nih.gov

For in vivo imaging in complex organisms, the development of derivatives that emit in the near-infrared (NIR) is crucial. pnas.orgnih.gov The ability to use a single laser for excitation of multiple NIR dyes simplifies multicolor imaging experiments and enhances the practicality of using these probes in thick tissue samples. nih.gov The successful use of seminaphthofluorescein-based probes to image nitric oxide in live macrophage cells demonstrates their cell permeability and utility in living systems, paving the way for more advanced in vivo applications. nih.govacs.org

Expansion into Novel Interdisciplinary Research Fields

The versatility of the seminaphthofluorescein scaffold allows for its adaptation beyond pH sensing into new interdisciplinary fields. A compelling example is the development of fluorescent probes for the detection of gaseous signaling molecules, or gasotransmitters. By incorporating a copper (II) complex onto the fluorophore, researchers have repurposed the seminaphthofluorescein structure to create "turn-on" probes that become highly fluorescent in the presence of nitric oxide (NO). nih.govacs.org These probes are highly selective for NO over other reactive oxygen and nitrogen species and can be used to visualize endogenous NO production in living cells. nih.gov

This successful expansion provides a blueprint for future work. The this compound core could be functionalized with different reactive or binding moieties to create sensors for a wide array of analytes, such as specific metal ions, enzymes, or other small molecules of biological interest. This adaptability opens doors for its use in fields like neurobiology, immunology, and pharmacology, where real-time tracking of specific molecular events is critical.

Exploration of Multi-Modal Sensing Platforms Combining pH with Other Biological Parameters

A major emerging paradigm in diagnostics and biomedical research is the shift from single-analyte detection to multi-modal sensing platforms. nih.gov Complex biological processes and diseases are rarely governed by a single parameter. Therefore, platforms that can simultaneously measure multiple biomarkers are necessary for a precise and reliable diagnosis. nih.govnih.gov

Future technologies will likely see this compound integrated into sophisticated sensing platforms as the dedicated pH-sensing component. Such a platform could combine the optical pH measurement with other sensing modalities, such as:

Electrochemical sensors for metabolites like glucose, lactate, or uric acid. nih.gov

Optical sensors for other analytes, such as the nitric oxide probes derived from the same seminaphthofluorescein family. nih.gov

Surface plasmon resonance (SPR) or chemiluminescence detectors for proteins or nucleic acids. nih.gov

By integrating multiple sensing capabilities onto a single chip or device, researchers can gain a more comprehensive understanding of the interplay between different physiological parameters in real-time. nih.govnih.gov For instance, a multi-modal sensor could simultaneously track intracellular pH, nitric oxide levels, and glucose metabolism in cancer cells, providing a powerful tool for understanding disease progression and response to therapy.

Q & A

Q. What experimental protocols are recommended for synthesizing 5,6-carboxyseminaphthofluorescein with high purity?

Synthesis should follow regioselective methods optimized for naphthofluorescein derivatives. Microwave-assisted synthesis (e.g., as applied to indoleynes in ) can enhance reaction efficiency and yield. Purification via column chromatography with polar solvents (e.g., ethyl acetate/methanol gradients) is critical to isolate the target compound. Reaction progress should be monitored using thin-layer chromatography (TLC) with UV visualization .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D methods like COSY, NOESY, HMBC, and HSQC) with high-resolution mass spectrometry (HRMS). For example, NOESY can clarify spatial arrangements of substituents, while HMBC confirms long-range coupling between carboxy groups and the aromatic core. Compare spectral data with computational predictions (e.g., density functional theory, DFT) to validate assignments .

Q. What are the optimal storage conditions to preserve the stability of this compound?

Store lyophilized samples in airtight, light-protected containers at –20°C. For solutions, use anhydrous dimethyl sulfoxide (DMSO) or ethanol, and avoid repeated freeze-thaw cycles. Refer to safety data for structurally similar fluorophores (e.g., 5-carboxyfluorescein in ), which recommend handling under inert atmospheres to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported photophysical properties of this compound across studies?

Systematically evaluate experimental variables:

  • Solvent effects : Test polarity-dependent fluorescence quantum yields using solvents like water, DMSO, and acetonitrile.
  • pH dependence : Titrate from acidic to alkaline conditions to assess protonation states of carboxy groups.
  • Instrument calibration : Standardize spectrofluorometers with reference dyes (e.g., quinine sulfate) to ensure reproducibility. Meta-analyses of published data and collaboration with independent labs can identify methodological inconsistencies (e.g., excitation wavelengths, detector sensitivities) .

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

Employ DFT calculations (e.g., M06-2X/6-311+G(2df,p)) to model transition states and frontier molecular orbitals (FMOs). For example, demonstrated that polarity and electron-deficient regions in indoleynes dictate regioselectivity. Compare computed activation energies for competing pathways to rationalize experimental outcomes. Pair simulations with kinetic studies (e.g., variable-temperature NMR) to validate mechanistic hypotheses .

Q. How can researchers design studies on this compound to meet FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant)?

  • Feasibility : Pilot small-scale syntheses to assess resource requirements.
  • Novelty : Investigate understudied applications, such as its role as a pH-sensitive probe in subcellular imaging.
  • Ethics : Adhere to institutional guidelines for chemical waste disposal, particularly for fluorinated byproducts (see for analogous perfluorinated compound handling).
  • Relevance : Align with emerging needs in bioimaging or environmental sensing (e.g., tracking acidic organelles in cancer cells) .

Methodological Guidance for Contradictory Data

  • Replication : Reproduce key experiments with standardized protocols (e.g., identical buffer systems, instrument settings).
  • Cross-validation : Use orthogonal techniques (e.g., fluorescence lifetime imaging vs. steady-state spectroscopy) to confirm observations.
  • Peer review : Engage domain experts to critique experimental design, as highlighted in , which emphasizes identifying confounding variables like impurity interference .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.